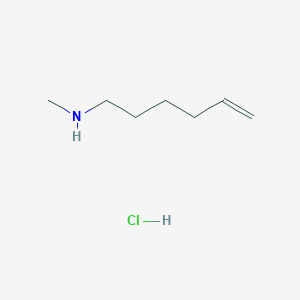

N-Methylhex-5-en-1-amine hydrochloride

Description

BenchChem offers high-quality N-Methylhex-5-en-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylhex-5-en-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methylhex-5-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-4-5-6-7-8-2;/h3,8H,1,4-7H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBBGEJZLXNBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20833458 | |

| Record name | N-Methylhex-5-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20833458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862175-17-5 | |

| Record name | N-Methylhex-5-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20833458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of N-Methylhex-5-en-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhex-5-en-1-amine hydrochloride is a secondary amine salt that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring a terminal double bond and a secondary amine, makes it a valuable intermediate in the preparation of a variety of molecular scaffolds, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physicochemical characteristics is paramount for its effective use in synthesis, process development, and quality control. This guide provides a detailed examination of the known and anticipated properties of N-Methylhex-5-en-1-amine hydrochloride, outlines robust analytical methodologies for its characterization, and discusses key considerations for its stability.

Chemical Identity and Structure

N-Methylhex-5-en-1-amine hydrochloride is the salt formed from the reaction of the secondary amine, N-Methylhex-5-en-1-amine, with hydrochloric acid. The presence of the hydrochloride group enhances the compound's stability and water solubility compared to its free base form.

Molecular Structure:

Caption: Chemical structure of N-Methylhex-5-en-1-amine Hydrochloride.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of N-Methylhex-5-en-1-amine hydrochloride is presented below. It is important to note that while some data for the specific hydrochloride salt is available, other properties are inferred from its free base or from structurally similar compounds due to a lack of publicly available experimental data.

| Property | Value | Source/Comment |

| Molecular Formula | C7H16ClN | [1][2] |

| Molecular Weight | 149.66 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 862175-17-5 | [1][2] |

| Melting Point | Estimated: ~250 °C | Based on the melting point of the saturated analog, N-methylcyclohexylamine hydrochloride.[3] |

| Boiling Point | Not available for the salt. The free base (N-methylhexylamine) boils at 141 °C. | [4] |

| Solubility | Soluble in water. | [1] |

| pKa | Estimated: ~10.9 | Based on the predicted pKa of the conjugate acid of N-methylhexylamine.[5] The pKa of the ammonium ion is a critical parameter for developing analytical methods and understanding its behavior in different pH environments. |

Analytical Methodologies for Characterization

The accurate characterization of N-Methylhex-5-en-1-amine hydrochloride is essential for quality control and research applications. Due to the lack of a strong chromophore, direct UV detection is challenging. Therefore, derivatization is a key strategy for enhancing detectability, particularly for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

Pre-column derivatization with reagents that introduce a chromophore or fluorophore is a robust and sensitive method for the quantification of secondary amines like N-Methylhex-5-en-1-amine.[2][6] Dansyl chloride is a widely used derivatizing agent for this purpose.[2][7]

Principle of Dansylation:

Dansyl chloride reacts with the secondary amine group of N-Methylhex-5-en-1-amine under alkaline conditions to form a highly fluorescent and UV-active sulfonamide derivative.[2][8] This allows for sensitive detection using fluorescence or UV detectors.[2]

Caption: Experimental workflow for HPLC analysis with Dansyl Chloride derivatization.

Detailed Protocol for HPLC-UV/Fluorescence Analysis:

-

Reagent Preparation:

-

Dansyl Chloride Solution: Prepare a 1.5 mg/mL solution of dansyl chloride in acetonitrile. This solution should be prepared fresh.

-

Buffer Solution: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to ~10 with NaOH.

-

Quenching Solution: A solution of a primary amine, such as methylamine hydrochloride (2% in water), can be used to react with excess dansyl chloride.[9]

-

-

Derivatization Procedure:

-

To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of the alkaline buffer.

-

Add 200 µL of the dansyl chloride solution and vortex thoroughly.

-

Incubate the mixture in a water bath at 60°C for 45-60 minutes in the dark.[10]

-

After incubation, cool the mixture to room temperature and add 100 µL of the quenching solution to stop the reaction. Vortex and allow to stand for 15 minutes.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient would be to start with a low percentage of B, increasing to a high percentage over 20-30 minutes to ensure elution of the hydrophobic derivative.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at ~254 nm or fluorescence detection with excitation at ~340 nm and emission at ~525 nm.[7]

-

Rationale for Experimental Choices:

-

Alkaline pH: The derivatization reaction is most efficient at a pH where the amine is deprotonated and thus more nucleophilic.[2]

-

Excess Derivatizing Reagent: Using an excess of dansyl chloride ensures complete derivatization of the analyte.

-

Quenching Step: This is crucial to prevent the derivatization of other components in the analytical system and to obtain a stable baseline.

-

Reverse-Phase Chromatography: The dansyl derivative is significantly more hydrophobic than the parent amine, making it well-suited for separation on a C18 column.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile amines. For amine hydrochlorides, the amine must first be regenerated to its free base form to be amenable to GC analysis.[11] Derivatization can also be employed in GC to improve peak shape and thermal stability.

Detailed Protocol for GC-MS Analysis:

-

Sample Preparation (Amine Regeneration):

-

Dissolve a known amount of N-Methylhex-5-en-1-amine hydrochloride in deionized water.

-

Add a strong base, such as 1 M NaOH, to raise the pH above 11, ensuring the complete conversion of the amine salt to its free base.

-

Extract the free amine into an organic solvent like dichloromethane or diethyl ether.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate to a suitable volume.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aliphatic amines.[12]

-

Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Expected Mass Spectrum Fragmentation:

The mass spectrum of the free base, N-Methylhex-5-en-1-amine, is expected to show a molecular ion peak (M+) at m/z 113. Characteristic fragmentation patterns for aliphatic amines include alpha-cleavage, leading to the formation of iminium ions. For N-Methylhex-5-en-1-amine, a prominent fragment would be expected at m/z 44, corresponding to [CH2=NHCH3]+.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the hydrochloride salt in a solvent like D₂O would be expected to show characteristic signals for the vinyl protons of the hexenyl group, the aliphatic chain protons, and the N-methyl protons. The protons adjacent to the nitrogen would be deshielded and likely appear as a triplet. The N-methyl group would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The olefinic carbons would appear in the downfield region (~115-140 ppm), while the aliphatic carbons would be found in the upfield region.

Infrared (IR) Spectroscopy:

The IR spectrum of the hydrochloride salt would be characterized by a broad absorption band in the 2400-3000 cm⁻¹ region, which is typical for the N-H stretching vibration of a secondary ammonium salt. Other key absorptions would include C-H stretching vibrations just below 3000 cm⁻¹, and a C=C stretching vibration around 1640 cm⁻¹.

Stability Considerations

The stability of N-Methylhex-5-en-1-amine hydrochloride is a critical factor for its storage and handling. As a solid, it is expected to be relatively stable. However, in solution, its stability can be influenced by factors such as pH, temperature, and light.

Key Stability Aspects:

-

pH Stability: In aqueous solutions, the compound's stability is pH-dependent. At acidic to neutral pH, it will exist predominantly as the protonated ammonium salt, which is generally more stable towards oxidation than the free amine. At alkaline pH, the equilibrium will shift towards the free amine, which may be more susceptible to degradation.

-

Thermal Stability: Forced degradation studies at elevated temperatures should be conducted to determine the compound's thermal lability and to identify potential degradation products.

-

Photostability: Exposure to UV light could potentially lead to polymerization or other reactions involving the terminal double bond. Photostability studies are recommended, especially for solutions.

A systematic stability study should be designed to evaluate the impact of these factors over time.

Caption: Principles of a stability study for a chemical intermediate.

Conclusion

References

-

Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

-

Takeuchi, T. (2007). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylhexylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

-

Schmitt, R., et al. (2024). Amines – Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from [Link]

-

An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328. Retrieved from [Link]

-

LookChem. (n.d.). Cas 862175-17-5,N-Methylhex-5-en-1-aMine hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). n-Hexylmethylamine. Retrieved from [Link]

-

Eeltink, S., & Garcı́a-Alvarez-Coque, M. C. (2007). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. Retrieved from [Link]

-

Yuan, Z., et al. (2018). Targeted quantification of amino acids by dansylation. JoVE (Journal of Visualized Experiments), (132), e57039. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol. Retrieved from [Link]

-

PubMed. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]

-

Jain, A., & Verma, K. K. (2008). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Analytica Chimica Acta, 614(2), 190-195. Retrieved from [Link]

-

Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

-

PubChem. (n.d.). Hexylamine, N-methyl-N-propyl-. Retrieved from [Link]

-

LookChem. (n.d.). N-Methylhexylamine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Reductive amination using a combination of CaH2 and noble metal. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

-

Malaysian Journal of Chemistry. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

-

PubChem. (n.d.). N-Methyldihexylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methylhydroxylamine hydrochloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Maris, C., et al. (2000). Static headspace analysis of aliphatic amines in aqueous samples. Journal of Chromatography A, 896(1-2), 333-340. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methylhydroxylamine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methyl-cyclohexylamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Stenutz, R. (n.d.). N-methylhexan-1-amine. Retrieved from [Link]

-

Oxford Academic. (1974). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science, 12(11), 679. Retrieved from [Link]

-

MDPI. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Pharmaceutics, 12(12), 1169. Retrieved from [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

US Pharmacopeia. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 65845-61-6 CAS MSDS (N-METHYLCYCLOHEXANAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cphi-online.com [cphi-online.com]

- 5. N-Methylhexylamine|lookchem [lookchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. n-Hexylmethylamine [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

An In-Depth Technical Guide to the Structural Elucidation of N-Methylhex-5-en-1-amine Hydrochloride

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug development and chemical research, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. An erroneous or incomplete structural assignment can lead to misguided research pathways, wasted resources, and potentially compromised safety and efficacy in therapeutic applications. N-Methylhex-5-en-1-amine hydrochloride, a secondary aliphatic amine salt, serves as a pertinent exemplar for illustrating a multi-technique approach to rigorous structural elucidation.[1][2] Its structure, while seemingly simple, contains key features—a terminal double bond, a secondary amine, and an N-methyl group—that require a synergistic application of modern analytical techniques for unequivocal confirmation.

This guide is designed for researchers, scientists, and drug development professionals, providing not just a procedural overview, but a deep dive into the causality behind experimental choices and the logic of data interpretation. We will navigate the structural elucidation of N-Methylhex-5-en-1-amine hydrochloride through the complementary lenses of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, culminating in the absolute confirmation offered by Single-Crystal X-ray Diffraction.

Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

Before delving into the intricacies of molecular connectivity, the elemental composition must be confirmed. For a molecule with the proposed formula C₇H₁₆ClN, the theoretical elemental composition provides a fundamental benchmark.[1]

Elemental Analysis

Elemental analysis by combustion provides the empirical percentage of Carbon, Hydrogen, and Nitrogen.

Experimental Protocol: Combustion Analysis

-

A precisely weighed sample of N-Methylhex-5-en-1-amine hydrochloride is combusted in a furnace with an excess of oxygen.

-

The resulting gases (CO₂, H₂O, and N₂) are passed through a series of absorbent traps.

-

The amount of each gas is quantified, and from this, the percentage of C, H, and N in the original sample is calculated.

-

The percentage of Chlorine is typically determined by titration or ion chromatography.

Expected Data:

| Element | Theoretical Percentage |

| Carbon | 56.18% |

| Hydrogen | 10.78% |

| Chlorine | 23.69% |

| Nitrogen | 9.36% |

A close correlation between the experimental and theoretical percentages provides strong evidence for the proposed molecular formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula.

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) HRMS

-

A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

The solution is infused into the ESI source, where it is nebulized and ionized to produce the protonated molecule, [M+H]⁺.

-

The ions are accelerated into the TOF mass analyzer, and their mass-to-charge ratio (m/z) is measured with high precision.

Expected Data: The protonated form of N-Methylhex-5-en-1-amine (C₇H₁₅N) is observed.

-

Theoretical Monoisotopic Mass of [C₇H₁₅N + H]⁺: 114.1277 Da[3][4]

-

Observed m/z: 114.1275 Da (within a 5 ppm mass accuracy tolerance)

This highly accurate mass measurement corroborates the molecular formula C₇H₁₅N for the free amine, and by extension, C₇H₁₆ClN for the hydrochloride salt.

Mapping the Carbon-Hydrogen Framework: A Multi-dimensional NMR Approach

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and the establishment of the connectivity between them.

Experimental Protocol: NMR Analysis

-

Dissolve ~10 mg of N-Methylhex-5-en-1-amine hydrochloride in a suitable deuterated solvent that minimizes the exchange of the N-H protons, such as DMSO-d₆ or CDCl₃.[5]

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H and ¹³C NMR Spectroscopy: Identifying the Building Blocks

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon environments.

Predicted NMR Data (in DMSO-d₆):

| Position | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm) |

| 1 | ~2.95, t, 2H | ~48.0 |

| 2 | ~1.65, m, 2H | ~25.0 |

| 3 | ~1.40, m, 2H | ~30.0 |

| 4 | ~2.05, q, 2H | ~32.5 |

| 5 | ~5.80, m, 1H | ~138.0 |

| 6 | ~5.00, m, 2H | ~115.0 |

| N-CH₃ | ~2.50, s, 3H | ~33.0 |

| N-H₂⁺ | ~9.0 (broad), s, 2H | - |

-

Interpretation: The downfield shifts of the protons and carbon at position 1 and the N-methyl group are indicative of their proximity to the electron-withdrawing ammonium group. The distinct signals in the olefinic region (~5.0-5.8 ppm for protons, ~115-138 ppm for carbons) confirm the presence of the terminal double bond. The broad singlet at ~9.0 ppm is characteristic of the ammonium protons.

2D NMR: Assembling the Molecular Puzzle

2D NMR experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.

Visualization of the Structural Elucidation Workflow:

Caption: Workflow for structural elucidation using NMR spectroscopy.

Key 2D NMR Correlations for N-Methylhex-5-en-1-amine Hydrochloride:

Caption: Key COSY and HMBC correlations for structure confirmation.

-

Interpretation of 2D NMR Data:

-

COSY: A continuous correlation from the protons at C1 through to C6 would establish the hexenyl chain.

-

HSQC: Each proton signal (except N-H₂⁺) would correlate to its directly attached carbon, confirming the assignments from the 1D spectra.

-

HMBC: Crucially, the protons of the N-methyl group (~2.50 ppm) would show a correlation to the carbon at position 1 (~48.0 ppm), unequivocally linking the methyl group to the nitrogen, which is in turn attached to the hexenyl chain.

-

Probing Functional Groups: FTIR Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the case of N-Methylhex-5-en-1-amine hydrochloride, we expect to see characteristic absorptions for the ammonium salt, the C-H bonds of the alkyl chain and alkene, and the C=C double bond.

Experimental Protocol: KBr Pellet Method

-

Thoroughly grind 1-2 mg of the sample with ~200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the IR spectrum.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H stretch | =C-H (vinylic) |

| 2950-2850 | C-H stretch | C-H (aliphatic) |

| ~2700-2400 | N⁺-H stretch | Secondary ammonium |

| ~1640 | C=C stretch | Alkene |

| ~1580 | N⁺-H bend | Secondary ammonium |

| ~990 and ~910 | C-H bend (out-of-plane) | Terminal alkene |

-

Interpretation: The most telling feature is the broad and strong absorption band in the 2700-2400 cm⁻¹ region, which is characteristic of the N⁺-H stretching in a secondary amine salt.[1][6] The presence of the terminal alkene is confirmed by the C=C stretch at ~1640 cm⁻¹ and the distinct out-of-plane C-H bending vibrations around 990 and 910 cm⁻¹.[7][8]

Corroboration and Absolute Structure: Single-Crystal X-ray Diffraction

While the combination of the above techniques provides a definitive structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof by determining the precise spatial arrangement of atoms in the solid state.

Experimental Protocol: X-ray Crystallography

-

Grow suitable single crystals of N-Methylhex-5-en-1-amine hydrochloride, typically by slow evaporation from a suitable solvent system.

-

Mount a single crystal on a goniometer and place it in an X-ray diffractometer.

-

Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

-

Solve and refine the crystal structure to obtain the atomic coordinates, bond lengths, and bond angles.

Expected Results: The analysis would be expected to reveal a crystal system (e.g., monoclinic or orthorhombic) and provide the precise bond lengths and angles that are consistent with the proposed structure. It would also show the ionic interaction between the protonated amine (ammonium) and the chloride anion.

Conclusion: A Self-Validating System of Analysis

The structural elucidation of N-Methylhex-5-en-1-amine hydrochloride is a case study in the power of a multi-faceted analytical approach. Each technique provides a piece of the puzzle, and the congruence of the data from elemental analysis, mass spectrometry, multi-dimensional NMR, and FTIR creates a self-validating system that leaves no room for ambiguity. While X-ray crystallography provides the final, absolute confirmation, a well-executed and thoroughly interpreted set of spectroscopic and spectrometric data is often sufficient to establish the structure with a very high degree of confidence. This rigorous, evidence-based approach is the cornerstone of scientific integrity in chemical research and development.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

PubChem. (n.d.). N-Methylhex-5-en-1-amine. National Center for Biotechnology Information. [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemaxon. (n.d.). Elemental Analysis Plugin. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

-

PubChemLite. (n.d.). N-methylhex-5-en-1-amine (C7H15N). [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

Fiehn Lab. (n.d.). MS/MS fragmentation. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

Sources

- 1. N-Methylhex-5-en-1-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - N-methylhex-5-en-1-amine (C7H15N) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. N-Methylhex-5-en-1-aMine hydrochloride | 862175-17-5 [chemicalbook.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. analyzetest.com [analyzetest.com]

Spectroscopic Data of N-Methylhex-5-en-1-amine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for N-Methylhex-5-en-1-amine hydrochloride (C₇H₁₆ClN, Molecular Weight: 149.66 g/mol [1]). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data. These predictions, grounded in established spectroscopic principles and data from analogous compounds, offer valuable insights into the expected spectral characteristics. This guide is intended to serve as a foundational reference for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral assignments, and provide standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

N-Methylhex-5-en-1-amine hydrochloride possesses a terminal alkene and a secondary amine hydrochloride, functionalities that give rise to distinct spectroscopic signatures. Understanding these signatures is crucial for confirming the molecular structure and assessing the purity of the compound.

Caption: Molecular Structure of N-Methylhex-5-en-1-amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amine group in the hydrochloride salt significantly influences the chemical shifts of nearby protons and carbons.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of N-Methylhex-5-en-1-amine hydrochloride in a typical solvent like Deuterium Oxide (D₂O) would exhibit characteristic signals for the aliphatic chain, the terminal alkene, and the N-methyl and N-H protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-5 |

| ~5.0 | m | 2H | H-6 |

| ~3.0 | t | 2H | H-1 |

| ~2.7 | s | 3H | N-CH₃ |

| ~2.1 | q | 2H | H-4 |

| ~1.7 | m | 2H | H-2 |

| ~1.5 | m | 2H | H-3 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield shift of the protons on C-1 (~3.0 ppm) and the N-methyl group (~2.7 ppm) is a direct consequence of the electron-withdrawing effect of the adjacent positively charged nitrogen atom. The protons of the terminal alkene (H-5 and H-6) are expected in their characteristic regions, with the H-5 proton showing complex splitting due to coupling with both the cis and trans H-6 protons and the adjacent methylene protons (H-4). The protons on the secondary amine (N-H) would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. In D₂O, this signal would exchange with deuterium and disappear.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C-5 |

| ~115 | C-6 |

| ~49 | C-1 |

| ~35 | N-CH₃ |

| ~33 | C-4 |

| ~28 | C-2 |

| ~25 | C-3 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

Similar to the ¹H NMR, the carbons adjacent to the nitrogen (C-1 and N-CH₃) are shifted downfield due to the inductive effect of the ammonium group. The alkene carbons (C-5 and C-6) appear in the typical sp² region. The remaining aliphatic carbons (C-2, C-3, and C-4) are found in the upfield region of the spectrum. The relative positions are influenced by their distance from the electron-withdrawing nitrogen and the double bond.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and parameter optimization.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Methylhex-5-en-1-amine hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

To confirm the N-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A wider spectral width (e.g., 0-160 ppm) is required.

-

A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Caption: Experimental Workflow for NMR Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectroscopic Data

The IR spectrum of N-Methylhex-5-en-1-amine hydrochloride will be dominated by absorptions from the N-H bonds of the ammonium salt, the C-H bonds of the aliphatic and vinylic groups, and the C=C double bond.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~2700-2400 | Broad, Strong | N⁺-H stretch |

| ~1640 | Medium | C=C stretch |

| ~1580 | Medium | N-H bend |

| ~990 and ~910 | Strong | =C-H bend (out-of-plane) |

Expertise & Experience: Interpreting the IR Spectrum

The most characteristic feature of the hydrochloride salt is the broad and strong absorption in the 2700-2400 cm⁻¹ region, which is indicative of the N⁺-H stretching vibrations in a secondary ammonium salt. The presence of the terminal alkene is confirmed by the =C-H stretch at ~3080 cm⁻¹, the C=C stretch at ~1640 cm⁻¹, and the strong out-of-plane =C-H bending vibrations around 990 and 910 cm⁻¹. The aliphatic C-H stretching vibrations are observed as strong bands in the 2960-2850 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrometry Data

For N-Methylhex-5-en-1-amine hydrochloride, the mass spectrum is typically obtained for the free base, N-Methylhex-5-en-1-amine (C₇H₁₅N, Molecular Weight: 113.20 g/mol [2]), after in-source deprotonation or by analyzing a sample of the free base directly. The fragmentation of aliphatic amines is dominated by α-cleavage.

Table 4: Predicted Key Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 113 | [M]⁺ (Molecular ion of the free base) |

| 98 | [M - CH₃]⁺ |

| 84 | [M - C₂H₅]⁺ |

| 70 | [M - C₃H₇]⁺ |

| 56 | [M - C₄H₉]⁺ |

| 44 | [CH₂=NHCH₃]⁺ (Base Peak) |

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak for the free base is expected at m/z 113. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight. The most significant fragmentation pathway for secondary amines is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen. For N-Methylhex-5-en-1-amine, this leads to the formation of a stable iminium ion, [CH₂=NHCH₃]⁺, with an m/z of 44, which is expected to be the base peak. Other fragments can arise from cleavage at different points along the alkyl chain.

Caption: Proposed Fragmentation in Mass Spectrometry

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Data Acquisition:

-

EI-MS: Introduce the sample (often via a GC inlet for volatile compounds) into the ion source where it is bombarded with electrons, causing ionization and fragmentation.

-

ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to generate charged droplets, leading to the formation of protonated molecules [M+H]⁺ (m/z 114 for the free base). Fragmentation can be induced by increasing the cone voltage or by performing tandem MS (MS/MS) experiments.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for N-Methylhex-5-en-1-amine hydrochloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural characterization of this compound. The provided experimental protocols outline best practices for acquiring high-quality spectroscopic data. While these predicted spectra serve as a valuable reference, it is imperative that they are confirmed with experimentally obtained data for any definitive structural assignment or purity assessment.

References

-

PubChem. N-Methylhex-5-en-1-amine. [Link]

Sources

commercial availability of N-Methylhex-5-en-1-amine hydrochloride

An In-Depth Technical Guide to the Commercial Availability of N-Methylhex-5-en-1-amine hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of N-Methylhex-5-en-1-amine hydrochloride (CAS No. 862175-17-5), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into its commercial availability, chemical properties, procurement workflows, and its role in modern organic synthesis.

Introduction to a Key Synthetic Building Block

N-Methylhex-5-en-1-amine hydrochloride is the salt form of N-methylhex-5-en-1-amine.[1] With the molecular formula C₇H₁₆ClN, it typically presents as a white, crystalline solid that is soluble in water.[1] Its structure features a terminal double bond and a secondary amine, making it a valuable and reactive building block for synthesizing more complex molecules.

The conversion of the free amine to its hydrochloride salt is a deliberate and common strategy in chemical synthesis. This transformation enhances the compound's stability, simplifies handling by converting an oil or low-melting solid into a more manageable crystalline form, and often improves its solubility in certain solvent systems. Its primary utility is found as an intermediate in the synthesis of a wide array of target molecules in the pharmaceutical and agrochemical industries.[1]

Commercial Availability and Procurement

N-Methylhex-5-en-1-amine hydrochloride is readily available from a variety of commercial suppliers that specialize in fine chemicals for research and development purposes. It is typically sold in quantities ranging from milligrams to several grams, with purity levels generally at or above 95%.[2][3] This compound is intended for laboratory use only and is not meant for human or animal consumption.[3][4]

Representative Commercial Suppliers

The following table summarizes the availability of N-Methylhex-5-en-1-amine hydrochloride from several recognized chemical suppliers. Pricing and stock levels are subject to change and should be verified directly with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| CymitQuímica (Fluorochem) | 10-F340516 | ≥95% | 100mg, 1g | 862175-17-5[2][5] |

| 1st Scientific LLC | ST004U6U | 95% | 250mg, 500mg, 1g, 2.5g, 5g | 862175-17-5[3] |

| BLD Pharm | BD119458 | 95+% | Varies (Inquire) | 862175-17-5[4] |

Standard Procurement Workflow

For researchers, acquiring this chemical follows a standard procurement process. The most critical identifier in this process is the CAS number (862175-17-5), which ensures the correct compound is sourced, regardless of supplier-specific nomenclature.

Caption: High-level synthetic pathway to the target compound.

Applications in Research and Development

The utility of N-Methylhex-5-en-1-amine hydrochloride stems from its bifunctional nature. The secondary amine serves as a nucleophile or a base, while the terminal alkene is available for a wide range of transformations, including:

-

Addition Reactions: Halogenation, hydroboration-oxidation, and epoxidation.

-

Olefin Metathesis: To form new carbon-carbon bonds.

-

Polymerization: As a monomer unit.

This dual reactivity makes it a valuable intermediate for creating molecular scaffolds used in:

-

Pharmaceutical R&D: As a starting material for synthesizing active pharmaceutical ingredients (APIs) where the specific carbon backbone is a required pharmacophore. [1]* Agrochemical Development: Used as a precursor in the synthesis of novel pesticides and herbicides. [1]* Organic Chemistry: Employed as a versatile reagent for exploring new synthetic methodologies and constructing complex organic compounds. [1]

References

-

N-Methylhex-5-en-1-aMine hydrochloride | lookchem. [Link]

-

N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem. [Link]

-

N-Methylhex-5-en-1-amine - AbacipharmTech-Global Chemical supplier. [Link]

Sources

- 1. Cas 862175-17-5,N-Methylhex-5-en-1-aMine hydrochloride | lookchem [lookchem.com]

- 2. N-Methylhex-5-en-1-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 1stsci.com [1stsci.com]

- 4. 862175-17-5|N-Methylhex-5-en-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. N-Methylhex-5-en-1-amine hydrochloride | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Safe Handling of N-Methylhex-5-en-1-amine Hydrochloride

This guide provides a comprehensive overview of the safety and handling protocols for N-Methylhex-5-en-1-amine hydrochloride, a versatile building block in the pharmaceutical and agrochemical industries.[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from its free amine form, N-Methylhex-5-en-1-amine, and a closely related analog, methylamine hydrochloride, to establish a robust framework for risk assessment and mitigation. This approach ensures that researchers, scientists, and drug development professionals can handle this compound with the highest degree of safety.

Section 1: Compound Profile and Hazard Identification

The free amine, N-Methylhex-5-en-1-amine, is classified under the Globally Harmonized System (GHS) as a flammable liquid and vapor (H226) and is known to cause severe skin burns and eye damage (H314).[3][4] As a hydrochloride salt, the primary immediate hazard shifts from flammability to corrosive and irritant properties upon contact with moisture. Corrosive solids can cause delayed but severe injury as they dissolve in the moisture on the skin or in the respiratory tract.[5]

Based on the SDS for methylamine hydrochloride, a comparable aliphatic amine salt, we can infer that N-Methylhex-5-en-1-amine hydrochloride is likely to be harmful if swallowed (Acute Toxicity, Oral, Category 4), a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6][7][8][9]

Inferred Hazard Classification

| Hazard Class | Category | GHS Hazard Statement | Basis for Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Analogy to Methylamine Hydrochloride[7][8][9] |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation | Free Amine Data & Analogy to Methylamine Hydrochloride[3][6][7] |

| Serious Eye Damage/Irritation | Category 1/2 | H318: Causes serious eye damage or H319: Causes serious eye irritation | Free Amine Data & Analogy to Methylamine Hydrochloride[3][6][7] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Analogy to Methylamine Hydrochloride[6][7] |

Section 2: Risk Assessment and Mitigation

A thorough risk assessment is paramount before commencing any work with N-Methylhex-5-en-1-amine hydrochloride. The following hierarchy of controls should be implemented to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: All handling of N-Methylhex-5-en-1-amine hydrochloride powder should be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust particles.[10][11]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[12]

Administrative Controls

-

Training: All personnel must receive comprehensive training on the potential hazards of corrosive solids and aliphatic amines, as well as the specific handling procedures outlined in this guide.[13]

-

Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to authorized personnel only.

-

Hygiene Practices: Always wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields or a face shield.[7] | Protects against dust particles and potential splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[9][11] | Prevents skin contact and potential burns or irritation. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes.[5] | Provides a barrier against accidental spills. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or if dust cannot be controlled by a fume hood. | Prevents inhalation of irritant dust. |

Section 3: Standard Operating Procedures

Adherence to strict protocols for handling, storage, and disposal is essential for the safe use of N-Methylhex-5-en-1-amine hydrochloride.

Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is operational.

-

Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination.

-

Dissolving: When dissolving the solid, always add the solid slowly to the solvent. Be aware that dissolving corrosive solids in water can generate heat.[10]

-

Cleaning: After handling, decontaminate the work area with an appropriate cleaning solution and dispose of all contaminated materials as hazardous waste.

Storage Requirements

-

Store N-Methylhex-5-en-1-amine hydrochloride in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

-

The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][12]

-

Keep the container tightly closed to prevent the absorption of moisture, as the compound may be hygroscopic.[6][9]

Disposal

Dispose of N-Methylhex-5-en-1-amine hydrochloride and any contaminated materials in accordance with all local, state, and federal regulations for hazardous waste. Do not empty into drains.[6]

Section 4: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Exposure Response

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

-

Skin Contact: Remove all contaminated clothing and immediately flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]

Spill Response

The "Three C's" of spill response—Control, Contain, and Clean—provide a clear framework for action.

-

Control: Evacuate the immediate area and alert others. If the spill is large or poses a significant risk, contact your institution's emergency response team.

-

Contain: Prevent the spread of the solid material.

-

Clean: Carefully sweep up the spilled solid, avoiding the generation of dust, and place it into a suitable, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.

Workflow for a Minor Spill of N-Methylhex-5-en-1-amine Hydrochloride

Caption: Workflow for handling a minor spill of N-Methylhex-5-en-1-amine hydrochloride.

Section 5: Conclusion

While N-Methylhex-5-en-1-amine hydrochloride is a valuable research chemical, it must be handled with the utmost care due to its inferred corrosive and irritant properties. By understanding the potential hazards, implementing robust control measures, and adhering to the detailed protocols outlined in this guide, researchers can work with this compound safely and effectively. It is imperative to always consult the most recent safety information and to treat this compound with the caution it deserves, especially in the absence of a specific, comprehensive SDS.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]

-

LookChem. (n.d.). Cas 862175-17-5,N-Methylhex-5-en-1-aMine hydrochloride. Retrieved from [Link]

-

Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Section 7D: Corrosive Materials. Retrieved from [Link]

-

Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylhex-5-en-1-amine. PubChem Compound Database. Retrieved from [Link]

-

University of Waterloo. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

-

KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

Sources

- 1. Cas 862175-17-5,N-Methylhex-5-en-1-aMine hydrochloride | lookchem [lookchem.com]

- 2. N-Methylhex-5-en-1-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 55863-02-0|N-Methylhex-5-en-1-amine|BLD Pharm [bldpharm.com]

- 5. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. fishersci.se [fishersci.se]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. scienceequip.com.au [scienceequip.com.au]

- 12. 862175-17-5|N-Methylhex-5-en-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 13. eng.uwo.ca [eng.uwo.ca]

solubility of N-Methylhex-5-en-1-amine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of N-Methylhex-5-en-1-amine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Methylhex-5-en-1-amine hydrochloride in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of physical organic chemistry to predict and understand its solubility behavior. It offers a theoretical framework grounded in the molecule's structural features, a detailed, field-proven experimental protocol for determining solubility, and expert insights into the practical implications for researchers in pharmaceutical and chemical development.

Introduction: Understanding the Molecule

N-Methylhex-5-en-1-amine hydrochloride is a salt of a secondary amine. Its structure, comprising a six-carbon chain with a terminal double bond, a secondary amine, and an ionic hydrochloride component, dictates its physicochemical properties and, consequently, its solubility profile.[1][2] As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its solubility is critical for reaction engineering, purification, formulation, and drug delivery system design.[1]

This guide will delve into the theoretical underpinnings of its solubility, provide a practical methodology for its empirical determination, and discuss the expected solubility trends in various classes of organic solvents.

Chemical Structure and Properties

-

IUPAC Name: N-methylhex-5-en-1-amine hydrochloride

-

Synonyms: N-Methyl-5-hexen-1-amine hydrochloride, N-METHYLHEX-5-EN-1-AMINE HCL[1]

-

CAS Number: 862175-17-5[1]

-

Molecular Formula: C₇H₁₆ClN[1]

-

Appearance: Typically a white to off-white crystalline solid[1]

The key to understanding the solubility of this compound lies in the duality of its structure: a polar, ionic ammonium hydrochloride head and a non-polar, organic hexenyl tail.

Caption: Molecular structure duality of N-Methylhex-5-en-1-amine hydrochloride.

Theoretical Framework for Solubility

The adage "like dissolves like" is the foundational principle here. The solubility of N-Methylhex-5-en-1-amine hydrochloride in a given organic solvent is a function of the thermodynamic favorability of the interactions between the solute and solvent molecules.

The Role of the Hydrochloride Salt

The protonation of the secondary amine to form the ammonium salt dramatically increases the polarity of the molecule. This ionic character introduces strong ion-dipole interactions, which are pivotal for solubility in polar solvents.

-

In Protic Solvents (e.g., Alcohols): Protic solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors. They can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions.

-

In Aprotic Polar Solvents (e.g., DMSO, DMF): Aprotic polar solvents possess large dipole moments and can effectively solvate the ammonium cation. However, their ability to solvate the chloride anion is generally less effective compared to protic solvents.

The Influence of the Hexenyl Tail

The six-carbon chain with a terminal alkene is non-polar. This part of the molecule will have favorable van der Waals interactions with non-polar solvents.

The Solubility Balance

The overall solubility in a specific organic solvent will be a trade-off between the solvation of the polar head and the non-polar tail.

-

High Polarity Solvents: Expected to have higher solubility due to the dominant effect of the ionic head.

-

Low Polarity (Non-polar) Solvents: Expected to have very low solubility as the energy required to break the crystal lattice of the salt is not compensated by weak van der Waals interactions with the solvent.

-

Intermediate Polarity Solvents: The solubility will be highly dependent on the specific solvent's ability to interact with both the ionic and organic parts of the molecule.

Predicted Solubility in Different Organic Solvent Classes

Based on the principles outlined above, we can predict the qualitative solubility of N-Methylhex-5-en-1-amine hydrochloride.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding and ion-dipole interactions can effectively solvate the ionic head. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole moments can solvate the cation, but anion solvation is less effective than in protic solvents. |

| Ethers | Diethyl ether, THF | Low | Lower polarity and inability to act as hydrogen bond donors lead to poor solvation of the ionic salt. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Can have moderate polarity but are poor hydrogen bond donors. Some solubility may be observed. |

| Aromatic | Toluene, Benzene | Very Low | Non-polar nature results in weak interactions with the ionic portion of the solute. |

| Aliphatic | Hexane, Heptane | Insoluble | Very weak van der Waals forces are insufficient to overcome the lattice energy of the salt. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a robust experimental protocol is essential. The equilibrium solubility method is a reliable approach.[3]

Materials and Equipment

-

N-Methylhex-5-en-1-amine hydrochloride (purity ≥95%)[2]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or ¹H NMR with an internal standard)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Methylhex-5-en-1-amine hydrochloride to a known volume or mass of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a constant temperature shaker or on a stir plate at a controlled temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of N-Methylhex-5-en-1-amine hydrochloride.

-

-

Calculation of Solubility:

-

Calculate the solubility in units of mg/mL or mol/L based on the determined concentration and the dilution factor.

-

Caption: Experimental workflow for determining equilibrium solubility.

Practical Implications and Conclusion

A comprehensive understanding of the solubility of N-Methylhex-5-en-1-amine hydrochloride is paramount for its effective use.

-

For Process Chemists: Solubility data informs the choice of solvents for reactions and crystallizations, impacting yield and purity.

-

For Formulation Scientists: In drug development, solubility in various excipients and solvent systems is a critical determinant of a drug's bioavailability and the feasibility of different dosage forms.

-

For Analytical Chemists: Knowledge of solubility is essential for developing analytical methods, such as choosing appropriate diluents for sample preparation.

References

-

Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (1999). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2020). PMC - NIH. Retrieved from [Link]

-

Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College. Retrieved from [Link]

-

Experiment 27 - Amines and Amides. (n.d.). Jay C. McLaughlin. Retrieved from [Link]

-

N-Methylhex-5-en-1-amine | C7H15N | CID 17825054. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Solubility of Organic Hydrochlorides. (n.d.). AMiner. Retrieved from [Link]

-

Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. (2018). PubMed. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

Sources

Methodological & Application

synthesis of heterocyclic compounds using N-Methylhex-5-en-1-amine hydrochloride

Application Note & Protocol

Topic: Synthesis of Heterocyclic Compounds Using N-Methylhex-5-en-1-amine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of N-methyl-2-methylpiperidine via Intramolecular Hydroamination of N-Methylhex-5-en-1-amine

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Alkenylamine Cyclization

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its prevalence drives a continuous demand for efficient and modular synthetic routes. One of the most elegant and atom-economical strategies for constructing this valuable heterocycle is through the intramolecular hydroamination of unsaturated amines.[3][4][5]

This guide provides a detailed examination of N-Methylhex-5-en-1-amine hydrochloride as a readily available precursor for the synthesis of N-methyl-2-methylpiperidine. We will explore the underlying principles of acid-catalyzed intramolecular hydroamination, provide a robust, step-by-step laboratory protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This approach transforms a linear aminoalkene into a valuable chiral heterocyclic building block, a transformation of significant interest in drug discovery and development.[6][7]

Core Principle: Intramolecular Hydroamination

Hydroamination is the addition of an N-H bond across an unsaturated carbon-carbon bond (an alkene or alkyne).[4] When the amine and the alkene are part of the same molecule, an intramolecular reaction can occur, leading to the formation of a nitrogen-containing heterocycle.

In the case of N-Methylhex-5-en-1-amine, the terminal alkene is positioned to allow for the formation of a thermodynamically stable six-membered ring. This process, classified as a 6-endo-trig cyclization, directly yields the N-methyl-2-methylpiperidine structure.

Caption: Generalized catalytic cycle for Brønsted acid-catalyzed hydroamination.

Experimental Guide & Protocols

This section provides a complete workflow, from the preparation of the free amine starting material to the synthesis and characterization of the final product.

Part A: Preparation of the Free Base (N-Methylhex-5-en-1-amine)

The starting material is provided as a hydrochloride salt, which must be neutralized to the free amine before the cyclization reaction.

Materials & Reagents:

-

N-Methylhex-5-en-1-amine hydrochloride

-

Sodium hydroxide (NaOH), 2 M aqueous solution

-

Diethyl ether (Et₂O) or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel, beakers, Erlenmeyer flask

-

Rotary evaporator

Protocol:

-

Dissolve a known quantity of N-Methylhex-5-en-1-amine hydrochloride in a minimal amount of deionized water in a separatory funnel.

-

Cool the solution in an ice bath.

-

Slowly add 2 M NaOH solution dropwise while swirling. Monitor the pH with litmus paper or a pH meter until it is strongly basic (pH > 12).

-

Extract the aqueous layer with diethyl ether or DCM (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting clear oil is the free amine, N-Methylhex-5-en-1-amine. Confirm its identity via ¹H NMR if necessary before proceeding. Use immediately in the next step.

Part B: Intramolecular Cyclization to N-methyl-2-methylpiperidine

This protocol employs trifluoromethanesulfonic acid (triflic acid) as a robust Brønsted acid catalyst.

Materials & Reagents:

-

N-Methylhex-5-en-1-amine (free base from Part A)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stir plate, heating mantle, inert gas line (Argon or Nitrogen)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Protocol:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere.

-

Dissolve the N-Methylhex-5-en-1-amine (1.0 eq) in anhydrous toluene (to make a ~0.1 M solution).

-

With vigorous stirring, add triflic acid (0.2 eq) dropwise at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting material. [8]5. Once complete, cool the reaction to room temperature and quench by carefully adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (containing 1% triethylamine to prevent product streaking) to afford pure N-methyl-2-methylpiperidine.

Caption: Complete experimental workflow from starting salt to purified product.

Data & Characterization

Precise characterization is essential to confirm the structure of the synthesized product.

Table 1: Summary of Reaction Parameters

| Parameter | Condition | Rationale |

| Starting Material | N-Methylhex-5-en-1-amine | Linear precursor for 6-endo cyclization. |

| Catalyst | Triflic Acid (TfOH) | Strong, non-coordinating Brønsted acid promotes carbocation formation. [8] |

| Solvent | Anhydrous Toluene | High-boiling, non-coordinating solvent suitable for the reaction temperature. |

| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier for cyclization. |

| Typical Yield | 65-80% | Literature precedents for similar acid-catalyzed cyclizations report good yields. [8] |

Table 2: Expected Analytical Data for N-methyl-2-methylpiperidine

Note: Data is predicted based on known chemical shifts for similar structures. Actual values may vary slightly.

| Analysis | Expected Result |

| ¹H NMR (CDCl₃) | δ ~2.9-3.1 (m, 1H, N-CH), δ ~2.2 (s, 3H, N-CH₃), δ ~2.1-2.3 (m, 1H, piperidine H), δ ~1.2-1.8 (m, 6H, piperidine CH₂), δ ~1.1 (d, 3H, C-CH₃). [9][10] |

| ¹³C NMR (CDCl₃) | δ ~57-60 (N-CH), δ ~55-58 (piperidine CH₂), δ ~42-45 (N-CH₃), δ ~34-37 (piperidine CH₂), δ ~25-28 (piperidine CH₂), δ ~23-26 (piperidine CH₂), δ ~19-22 (C-CH₃). |

| Mass Spec (EI) | M⁺ = 113.20 g/mol . [11] |

| Appearance | Colorless to pale yellow oil. |

Conclusion

The intramolecular hydroamination of N-Methylhex-5-en-1-amine is a powerful and direct method for synthesizing N-methyl-2-methylpiperidine, a heterocyclic building block with significant potential in pharmaceutical research. The Brønsted acid-catalyzed protocol detailed here is operationally simple, avoids the use of expensive transition metals, and proceeds in good yield. This application note provides researchers with the foundational knowledge and a validated protocol to effectively utilize this strategy in their synthetic campaigns, enabling the exploration of novel chemical space in drug discovery.

References

-

Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry. Available at: [Link]

-

Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. Available at: [Link]

-

Copper-catalyzed selective hydroamination reactions of alkynes. PubMed Central. Available at: [Link]

-

Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. ACS Publications. Available at: [Link]

-

Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

COPPER-CATALYZED HYDROAMINATION OF ALKENES AND ALKYNES. University of Illinois Urbana-Champaign. Available at: [Link]

-

Hydroamination. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. Available at: [Link]

-

New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. Available at: [Link]

-

Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

The Versatility of Methyl Piperidine Derivatives. Medium. Available at: [Link]

-

2-Methylpiperidine. NIST WebBook. Available at: [Link]

-

N-Methylhex-5-en-1-amine. PubChem. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

- 7. The Versatility of Methyl Piperidine Derivatives [sincerechemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Methylpiperidine(109-05-7) 1H NMR spectrum [chemicalbook.com]

- 10. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]

- 11. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-Alkylation of N-Methylhex-5-en-1-amine Hydrochloride

Introduction

The strategic introduction of alkyl groups to nitrogen atoms, or N-alkylation, is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The resulting secondary and tertiary amines are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules, influencing properties such as potency, selectivity, and pharmacokinetic profiles. N-Methylhex-5-en-1-amine is a valuable synthetic building block, featuring a secondary amine for further functionalization and a terminal alkene that can participate in a variety of subsequent chemical transformations. This application note provides a comprehensive guide to the N-alkylation of N-methylhex-5-en-1-amine hydrochloride, with a focus on practical, field-proven protocols and an in-depth explanation of the underlying chemical principles.

Challenges and Key Considerations in the N-Alkylation of N-Methylhex-5-en-1-amine Hydrochloride

The N-alkylation of this specific substrate presents several key challenges that must be addressed to ensure a successful and high-yielding reaction:

-

The Hydrochloride Salt: N-Methylhex-5-en-1-amine is often supplied as a hydrochloride salt to improve its stability and handling. However, the protonated ammonium salt is not nucleophilic and will not participate in N-alkylation reactions. Therefore, the addition of a base is crucial to neutralize the hydrochloride and liberate the free secondary amine, which is the active nucleophile. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but should not interfere with the desired reaction or promote side reactions. Non-nucleophilic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often preferred.

-

The Terminal Alkene: The presence of a terminal double bond in the hexenyl chain introduces the potential for undesired side reactions. While generally stable, alkenes can undergo reactions such as isomerization, polymerization, or addition reactions under certain conditions. The chosen N-alkylation protocol must therefore be mild and chemoselective, targeting the amine functionality without affecting the alkene.

-

Overalkylation: A common challenge in the alkylation of primary and secondary amines is overalkylation, leading to the formation of tertiary amines or even quaternary ammonium salts.[1] This occurs because the newly formed tertiary amine can often be more nucleophilic than the starting secondary amine.[2] To control selectivity for the desired tertiary amine product, careful selection of the reaction conditions and stoichiometry is essential.